2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a fluorinated and methoxy-substituted aromatic ring. This compound is structurally characterized by a 1,3,2-dioxaborolane core (pinacol ester) and a phenyl ring with ortho-fluoro and para-methoxy substituents. Boronic esters of this class are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and tunable reactivity . The electron-donating methoxy group (para) and electron-withdrawing fluorine (ortho) create a unique electronic environment that influences its reactivity in catalytic transformations.
Properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGFGOBGKWJERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
2-Fluoro-4-methoxyphenylboronic acid+Pinacol→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate or sodium hydroxide in an aqueous or alcoholic solvent.
Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents to form corresponding phenols.
Reduction: Reduction reactions typically involve hydride donors like sodium borohydride.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic derivatives.
Reduction: Results in the formation of reduced boronic esters.
Scientific Research Applications
2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications span various fields:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Facilitates the creation of biologically active compounds for drug discovery and development.
Medicine: Involved in the synthesis of potential therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets include the palladium catalyst and the aryl halide substrate.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related boronic esters, emphasizing substituent effects, synthetic routes, and applications.
Substituent Position and Electronic Effects
Fluorine Position Variants
- 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-58-4)
- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 936618-92-7) Similarity: 0.91 .
Methoxy Position and Multi-Substituted Analogs
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Halogen-Substituted Derivatives
- 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Bulky and Functionalized Aryl Groups
- 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin)
- 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- The benzyl group shifts reactivity toward alkylation or hydrogenation pathways, diverging from the aryl coupling focus of the target compound .
Biological Activity
2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C13H18BFO3
- Molecular Weight : 252.09 g/mol
- CAS Number : 1599432-41-3
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl halides with boron reagents under controlled conditions. The reaction conditions can significantly affect the yield and purity of the final product.
Antiviral Properties
Recent studies have indicated that derivatives of dioxaborolanes exhibit antiviral activity against various viral strains. For instance:
- Inhibition of Hepatitis C Virus (HCV) : Compounds similar to this compound have shown potent inhibition of the HCV NS5B polymerase. In vitro assays demonstrated an EC50 value lower than 50 nM for certain derivatives .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes:
- CYP450 Isoforms : It was evaluated for its inhibitory effects on CYP3A4 and other cytochrome P450 isoforms. Notably, a related compound demonstrated reversible inhibition with an IC50 value of 0.34 μM and showed time-dependent inhibition (TDI) characteristics .
Nitric Oxide Synthase Inhibition
Dioxaborolanes have been investigated for their ability to inhibit nitric oxide synthases (NOS), which are critical in various physiological processes:
- Selectivity : Some studies have reported selectivity towards different NOS isoforms (nNOS and eNOS), suggesting potential therapeutic applications in conditions involving nitric oxide dysregulation .
Case Study 1: Antiviral Efficacy
A study conducted on a series of dioxaborolane derivatives highlighted their efficacy against HCV. The compounds were tested in both enzymatic assays and cell-based replicon systems. The results indicated that modifications in the phenyl ring significantly influenced antiviral potency and selectivity .
| Compound | EC50 (nM) | Comments |
|---|---|---|
| Compound A | <50 | Potent against HCV NS5B |
| Compound B | >100 | Less effective |
Case Study 2: Metabolic Stability
Research on the metabolic stability of dioxaborolanes revealed that certain structural features could enhance stability in liver microsomes. This is crucial for reducing potential drug-drug interactions (DDIs) and improving bioavailability .
| Compound | Stability (min) | TDI Potential |
|---|---|---|
| Compound A | 20 | Low |
| Compound B | 10 | High |
Q & A
Q. What are the primary applications of this compound in organic synthesis?
This compound is widely used as a boronic ester in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceutical and materials science research. Its stability under ambient conditions and compatibility with palladium catalysts (e.g., Pd(PPh₃)₄) make it ideal for forming carbon-carbon bonds. Reaction conditions typically involve a base (e.g., Na₂CO₃) and polar solvents like THF or DME at 80–100°C .
Q. How should the compound be stored to ensure stability?
Store the compound in a cool, dry environment (2–8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the dioxaborolane moiety. Use airtight containers with desiccants to minimize moisture exposure. Prolonged storage at room temperature may lead to gradual decomposition, as noted in stability studies .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling efficiency when encountering competing side reactions?
Competing protodeboronation or homocoupling can be mitigated by:
- Adjusting reaction temperature : Lowering the temperature to 60–70°C reduces side reactions while maintaining coupling efficiency.
- Catalyst selection : Use PdCl₂(dppf) or SPhos-based catalysts for enhanced selectivity.
- Base optimization : Replace aqueous bases with solid-phase alternatives (e.g., K₃PO₄) to minimize boronic ester hydrolysis .
Q. What strategies address low solubility of the compound in reaction media?
Q. How can unexpected reaction products be structurally validated?
Combine X-ray crystallography (for crystalline intermediates) and 2D NMR spectroscopy (¹H-¹³C HSQC, NOESY) to resolve ambiguities. For example, Acta Crystallographica studies have resolved complex aryl-aryl coupling products using single-crystal diffraction .
Q. What purification methods maximize yield in large-scale synthesis?
- Recrystallization : Use hexane/ethyl acetate (3:1) to isolate high-purity crystals.
- Flash chromatography : Employ silica gel with a gradient eluent (e.g., 5–30% ethyl acetate in hexane).
- HPLC-MS monitoring : Track reaction progress and identify byproducts early .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported reaction yields for similar derivatives?
Variations often arise from differences in:
- Catalyst loading : Higher Pd concentrations (2–5 mol%) may improve yields but increase costs.
- Substituent effects : Electron-withdrawing groups (e.g., fluoro, methoxy) on the phenyl ring alter reactivity; DFT calculations can model these effects.
- Solvent purity : Trace water in solvents can hydrolyze the boronic ester, reducing efficiency. Always use anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
